molecular formula C12H16ClNOS B5725351 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide

2-[(2-chlorobenzyl)thio]-N-isopropylacetamide

Cat. No. B5725351
M. Wt: 257.78 g/mol
InChI Key: XDCNCZXXIBSMEJ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-isopropylacetamide, also known as clofoctol, is a synthetic compound that belongs to the class of thioamide antibiotics. It was first synthesized in the 1970s and has been used in the treatment of various bacterial infections. The aim of

Mechanism of Action

The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the final stages of bacterial cell wall synthesis. By inhibiting PBPs, this compound prevents the formation of a functional cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects
Clofoctol has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Clofoctol is primarily eliminated by the kidneys and has a half-life of approximately 3-4 hours. In animal studies, this compound has been shown to have anti-inflammatory properties and may also have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is its broad-spectrum antibacterial activity, which makes it useful for the treatment of a wide range of bacterial infections. It is also relatively inexpensive and has low toxicity. However, one of the limitations of this compound is its limited availability, as it is not widely used in clinical practice. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential use in the future.

Future Directions

There are several potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its toxicity. Another area of research is the investigation of this compound's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in the treatment of various bacterial infections.
Conclusion
Clofoctol is a synthetic compound that has been used in the treatment of various bacterial infections. Its broad-spectrum antibacterial activity and low toxicity make it a promising candidate for further research. While the exact mechanism of action of this compound is not fully understood, it is believed to inhibit bacterial cell wall synthesis by binding to PBPs. Further research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy.

Synthesis Methods

Clofoctol is synthesized by reacting 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with N-isopropylacetamide in the presence of a base such as sodium hydroxide to produce 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. The synthesis method of this compound is well-established and has been reported in several scientific publications.

Scientific Research Applications

Clofoctol has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections. Clofoctol has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNCZXXIBSMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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